molecular formula C60H94N14O16 B1665262 alpha-Casozepine CAS No. 117592-45-7

alpha-Casozepine

Cat. No. B1665262
CAS RN: 117592-45-7
M. Wt: 1267.5 g/mol
InChI Key: SKGURMFKEAFAGD-CSYZDTNESA-N
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Description

Alpha-Casozepine is a bioactive decapeptide derived from bovine αs1-casein[]. It has been identified to have anxiolytic-like properties[]. The N-terminal peptide YLGYL identified after proteolysis of the original peptide in an in vitro digestion model[].YLGYL could contribute to the in vivo overall action of Alpha-Casozepine[].

Structural studies indicate similarities to benzodiazepine (BZD)-like molecules, resulting in positive modulation of γ-aminobutyric acid A type (GABAA) receptors[].Alpha-Casozepine has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms[].

Molecular Structure

α-Casozepine (α-CZP) corresponds to the fragment 91–100 (YLGYLEQLLR) of bovine milk α s1-casein.

α-CZP exhibits anxiolytic properties similar to benzodiazepines (alpha-Casozepines) without associated side effects[].

Atomic Arrangement:

The molecular formula for α-CZP is C60H94N14O16[].

The atoms (carbon, hydrogen, nitrogen, and oxygen) are arranged in a specific sequence within the peptide backbone.

Bonding Type:

α-CZP contains peptide bonds (amide bonds) between adjacent amino acids.

These covalent bonds link the amino acid residues in the peptide chain.

Geometry:

The geometry of α-CZP is influenced by the tetrahedral arrangement around the peptide bond’s carbon atom.

The peptide backbone forms a zigzag pattern due to the rotation around the single bonds.

Electron Cloud Distribution:

The electron cloud distribution in α-CZP is determined by the arrangement of π electrons in the peptide bonds.

The peptide backbone contributes to the overall electron density distribution.

Resonance Structure:

α-CZP may have resonance structures due to the delocalization of electrons within the peptide bonds.

These resonance forms contribute to the overall stability of the molecule.

Mechanism Of Action

Target of Action:

α-CZP primarily acts on γ-aminobutyric acid A type (GABAA) receptors in the central nervous system (CNS) [].

GABAA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission by allowing chloride ions (Cl-) to flow into neurons upon activation.

Mode of Action:

α-CZP selectively binds to the α2 subunit of GABAA receptors[].

This binding results in increased membrane chloride conductance, leading to an influx of Cl- ions.

Enhanced chloride influx hyperpolarizes neurons, reducing their excitability and promoting anxiolytic effects.

Result of Action:

The activation of GABAA receptors by α-CZP leads to anxiolytic effects without causing sedation or habituation[].

It reduces anxiety and promotes relaxation by enhancing inhibitory neurotransmission.

Side Effects:

α-CZP is generally well-tolerated and lacks the side effects associated with benzodiazepines (alpha-Casozepines)[].

Unlike alpha-Casozepines, it does not cause sedation, cognitive impairment, or withdrawal symptoms.

Action Environment:

The action of α-CZP is influenced by environmental factors such as stress levels, circadian rhythms, and individual variations in GABAA receptor expression.

Chemical Properties

Chemical Reaction Types:

α-CZP is a peptide derived from bovine milk α s1-casein[].

Common chemical reactions associated with peptides include hydrolysis (peptide bond cleavage), amidation, and esterification.

Reactivity:

α-CZP is relatively stable and not highly reactive.

It does not readily react with oxygen, water, or common acids and bases under normal conditions.

Redox Property:

α-CZP is not known to exhibit significant redox activity.

It lacks the metal centers or functional groups typically involved in redox reactions.

Acidity and Alkalinity:

α-CZP is a neutral compound with no inherent acidity or alkalinity.

Its amino acid residues do not significantly contribute to pH changes[].

Stability:

α-CZP is stable under typical storage conditions (dry, cool, and protected from light).

It may decompose over time due to enzymatic hydrolysis or exposure to extreme pH or temperature.

Toxicity:

α-CZP is generally considered safe and non-toxic.

It lacks adverse effects associated with traditional anxiolytics like benzodiazepines[].

Biochemical Properties

Alpha-Casozepine is a decapeptide derived from the hydrolysis of alpha S1 casein[]. It has a structure similar to benzodiazepines and binds to GABAa receptors via the benzodiazepine site[]. It is known for its relaxing properties[].

Cellular Effects: Alpha-Casozepine acts effectively and naturally on the central nervous system[]. It has been shown to reduce neuro-vegetative signs linked to stress and the intensity of extreme emotions[]. It also regulates sleep. In a study, it was found that alpha-Casozepine modulated c-Fos expression in the amygdala and in one of the raphe nuclei[].

Molecular Mechanism: The anxiolytic-like properties of alpha-Casozepine are mainly attributed to its interaction with GABAa receptors via the benzodiazepine binding site[]. This interaction is believed to be responsible for its calming and anxiolytic effects[].

Time Effect: The effects of alpha-Casozepine can be observed both in the morning and in the evening. In clinical studies, alpha-Casozepine has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms, resulting in improved sleep and greater cognitive function in waking hours[].

Scientific Research Applications

Anxiolytic Properties:

α-CZP, derived from bovine α s1-casein, exhibits anxiolytic-like activity[].

It reduces anxiety without causing sedation or habituation, unlike benzodiazepines (alpha-Casozepines).

Research suggests that α-CZP acts on γ-aminobutyric acid A type (GABAA) receptors in the central nervous system[].

Its effects on neuronal activity modulation have been investigated using c-Fos expression analysis [].

Equine Behavior:

In horses, α-CZP supplementation has been studied for its potential calming effects.

Preliminary research indicates that α-CZP may help reduce aversions and stress responses[].

Feline Stress Management:

Cats experience stress during veterinary visits.

α-CZP has been evaluated for its impact on cat stress responses in a veterinary practice setting.

Although preliminary, findings suggest that α-CZP may improve coping mechanisms during stressful events[].

Canine Anxiety Alleviation:

In dogs, α-CZP (a milk protein hydrolysate) has been compared to selegiline (Anipryl) for anxiety relief.

Both α-CZP and selegiline were equally effective in alleviating anxiety symptoms[].

Neuroprotective Potential:

Some studies explore α-CZP’s potential neuroprotective effects.

Further research investigates its impact on neuronal health, oxidative stress, and neuroinflammation.

Gut-Brain Axis Interaction:

α-CZP may influence gut-brain communication.

Research examines its effects on gut microbiota, neurotransmitter balance, and mood regulation.

Future Directions

Enhanced Understanding of Mechanisms:One important future direction in the research of alpha-Casozepine is a deeper investigation into its mechanisms of action. Despite known structural similarities to benzodiazepines and positive modulation of GABA_A receptors, there are still gaps in understanding exactly how alpha-Casozepine interacts with these receptors and other neural pathways. Further research is needed to elucidate the intricate mechanisms by which alpha-Casozepine exerts its anxiolytic effects, especially given the observed discrepancies in its affinity for the GABA_A receptor in in vitro versus in vivo conditions[].

Broadening the Scope of Research:Current research on alpha-Casozepine has been limited in scope, often focusing on specific animal models or conditions. Future studies should aim to broaden this scope by including a diverse range of animal models, including human studies, to better understand the potential applications of alpha-Casozepine across different species and conditions. This expansion would provide more comprehensive data on the effectiveness and potential uses of alpha-Casozepine in various settings, including but not limited to, managing anxiety in different species[].

Addressing Methodological Limitations:Future research should aim to address the methodological limitations observed in previous studies. This includes designing studies with larger and more diverse sample sizes, controlling for variables such as exposure to the active ingredient, and ensuring that experimental designs are robust against biases such as order effects. Improving the methodological rigor of these studies will be crucial in providing more definitive and reliable conclusions about the efficacy and applications of alpha-Casozepine[].

Development of Clinical Trials:There is a significant need for well-designed, placebo-controlled, randomized clinical trials specifically addressing alpha-Casozepine for common anxiety-inducing scenarios. These trials should be designed to meet high scientific standards and should aim to clarify the conditions under which alpha-Casozepine is most effective. Such trials are essential for moving alpha-Casozepine from a research context into practical applications, providing clear evidence for its use in clinical settings[].

Exploration of Synergistic Effects:An interesting area for future research is the exploration of the potential synergistic effects of alpha-Casozepine with other compounds. As studies have indicated that the coadministration of neurosteroids and benzodiazepines can augment anxiolytic effects, similar research could be conducted with alpha-Casozepine. Understanding these synergistic effects could lead to the development of more effective anxiolytic therapies combining alpha-Casozepine with other compounds[].

The future research directions for alpha-Casozepine involve a more in-depth understanding of its mechanisms, broadening the scope of research, addressing current methodological limitations, conducting high-quality clinical trials, and exploring potential synergistic effects with other compounds. These efforts are essential to fully realize the potential of alpha-Casozepine as an anxiolytic agent and to integrate it effectively into therapeutic practices.

properties

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGURMFKEAFAGD-CSYZDTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H94N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Casozepine

CAS RN

117592-45-7
Record name alpha-Casozepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117592457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-CASOZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24KIH8EZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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